5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone
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Overview
Description
5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone is an organic compound that features a 1,3-dioxolane ring attached to a thienyl group via an ethyl ketone linkage. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone typically involves the formation of the 1,3-dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thienyl boronic acids and ethyl ketone derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thienyl derivatives.
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the thienyl group.
2-Thienyl ethyl ketone: Lacks the 1,3-dioxolane ring.
5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone is unique due to the combination of the 1,3-dioxolane ring and the thienyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-7(11)8-3-4-9(14-8)10-12-5-6-13-10/h3-4,10H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYOXUDHMOBVOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(S1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641872 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-82-9 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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